![molecular formula C15H13N3OS B4619033 2-[(3-cyano-2-pyridinyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B4619033.png)

2-[(3-cyano-2-pyridinyl)thio]-N-(3-methylphenyl)acetamide

Übersicht

Beschreibung

This compound belongs to a class of chemicals that can be synthesized through various organic reactions, involving cyanoacetamide derivatives as key intermediates. These compounds are of interest due to their potential pharmacological properties and their utility in further chemical transformations.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of cyanoacetamide with various reagents to introduce the desired substituents onto the pyridine ring or to form new heterocyclic structures. For instance, the reaction of cyanoacetamide derivatives with ethyl cyanoacetate can lead to a diverse array of heterocyclic compounds, indicating a versatile approach to synthesizing complex molecules from relatively simple precursors (Shams et al., 2010).

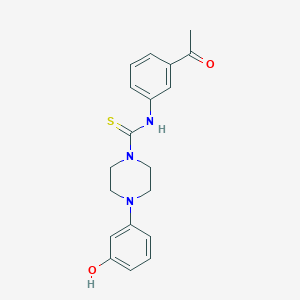

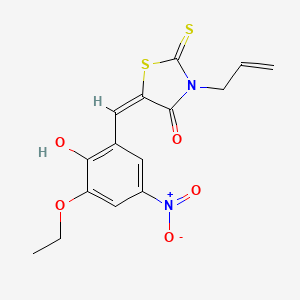

Molecular Structure Analysis

The molecular structure of compounds synthesized from cyanoacetamide derivatives can be determined using various spectroscopic techniques, including 2D NMR spectroscopy. This aids in understanding the arrangement of atoms within the molecule and the nature of its chemical bonds (Buryi et al., 2019).

Chemical Reactions and Properties

Cyanoacetamide-based compounds participate in numerous chemical reactions, enabling the synthesis of a wide range of heterocyclic compounds. These reactions include dipolar cyclization and dinucleophilic-bielectrophilic attacks, among others, leading to the formation of thiophene, thiazole, pyrazole, and pyridine derivatives. These pathways highlight the chemical versatility and reactivity of such compounds (Shams et al., 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activities

2-[(3-cyano-2-pyridinyl)thio]-N-(3-methylphenyl)acetamide has been utilized in the synthesis of various heterocyclic compounds. These compounds, including derivatives of thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin, have shown promising antitumor activities. For instance, in a study by Shams et al. (2010), these synthesized products displayed significant inhibitory effects against several human cancer cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams et al., 2010).

Insecticidal Properties

Research has also explored the insecticidal potential of compounds derived from 2-[(3-cyano-2-pyridinyl)thio]-N-(3-methylphenyl)acetamide. Fadda et al. (2017) conducted a study synthesizing various heterocycles, such as pyrrole, pyridine, and coumarin derivatives, and tested their effectiveness against the cotton leafworm, Spodoptera littoralis. These compounds exhibited significant insecticidal properties (Fadda et al., 2017).

Antimicrobial Applications

Several studies have focused on the antimicrobial capabilities of derivatives of 2-[(3-cyano-2-pyridinyl)thio]-N-(3-methylphenyl)acetamide. For example, Darwish et al. (2014) synthesized novel compounds incorporating a sulfonamide moiety, which showed promising results as antimicrobial agents. This indicates potential applications in combating bacterial and fungal infections (Darwish et al., 2014).

Applications in Organic Synthesis

This chemical has been instrumental in organic synthesis, particularly in the synthesis of precursors for various pharmacologically relevant compounds. Raynolds (1984) demonstrated its use in preparing 3-thienylmalonic acid, a valuable pharmaceutical intermediate (Raynolds, 1984).

Eigenschaften

IUPAC Name |

2-(3-cyanopyridin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-11-4-2-6-13(8-11)18-14(19)10-20-15-12(9-16)5-3-7-17-15/h2-8H,10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMBAMUPELWVQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=C(C=CC=N2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(7,7-dimethyl-1,5,7,8-tetrahydropyrano[4,3-b]pyrazolo[4,3-e]pyridin-3-yl)amino]carbonothioyl}benzamide](/img/structure/B4618952.png)

![1-butyl-5-[(1-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4618957.png)

![5-[3-allyl-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(3-bromophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4618979.png)

![1-[2-(4-methylphenoxy)butanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4618993.png)

![3-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4619023.png)

![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B4619046.png)

![2-isobutoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4619052.png)

![2-[(cyclobutylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4619059.png)